4-(4,4-Difluoropiperidine-1-carbonyl)-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine
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Overview
Description
4-(4,4-Difluoropiperidine-1-carbonyl)-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a piperidine ring, a triazolo-pyridazine moiety, and difluorinated carbonyl groups. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Difluoropiperidine-1-carbonyl)-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine typically involves multi-step synthetic routes. One common approach is the condensation of 4,4-difluoropiperidine with a suitable triazolo-pyridazine precursor under controlled conditions. The reaction conditions often include the use of organic solvents such as ethanol or dichloromethane, and catalysts like hydrazine hydrate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4,4-Difluoropiperidine-1-carbonyl)-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
4-(4,4-Difluoropiperidine-1-carbonyl)-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4,4-Difluoropiperidine-1-carbonyl)-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The molecular pathways involved often include signal transduction pathways that regulate cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole-containing compounds: These compounds share a similar triazole moiety and exhibit comparable biological activities.
Piperidine derivatives: Compounds with a piperidine ring structure that show similar pharmacological properties.
Uniqueness
4-(4,4-Difluoropiperidine-1-carbonyl)-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine is unique due to the presence of both difluorinated piperidine and triazolo-pyridazine moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C17H22F2N6O |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone |
InChI |
InChI=1S/C17H22F2N6O/c1-12-20-21-14-2-3-15(22-25(12)14)23-8-4-13(5-9-23)16(26)24-10-6-17(18,19)7-11-24/h2-3,13H,4-11H2,1H3 |
InChI Key |
MCMZNNDYKZJJKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)N4CCC(CC4)(F)F |
Origin of Product |
United States |
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